molecular formula C15H18N4O3 B6621721 N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide

N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide

Cat. No.: B6621721
M. Wt: 302.33 g/mol
InChI Key: ZUJIITQRGHNNAG-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a cycloheptyl group, a nitro group, and a carboxamide group attached to the indazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.

    Substitution: The cycloheptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalysts.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Alkyl or aryl halides, nucleophiles.

Major Products Formed

    Reduction: Formation of N-cycloheptyl-5-amino-1H-indazole-3-carboxamide.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide is unique due to the presence of the cycloheptyl, nitro, and carboxamide groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold for drug development and other scientific applications .

Properties

IUPAC Name

N-cycloheptyl-5-nitro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-15(16-10-5-3-1-2-4-6-10)14-12-9-11(19(21)22)7-8-13(12)17-18-14/h7-10H,1-6H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJIITQRGHNNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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